molecular formula C15H31ClN2O4 B108819 (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS No. 7750-45-0

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Cat. No. B108819
CAS RN: 7750-45-0
M. Wt: 338.87 g/mol
InChI Key: DZPNNJVSGWQNCP-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, or (S)-tBu 6-Amino-2-((tBuCO)amino)hexanoate hydrochloride, is an organic compound with a unique structure and properties. It is a chiral compound, meaning it has two forms that are non-superimposable mirror images of each other. It is a versatile compound with many applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthetic Applications and Environmental Impact

  • Synthetic Phenolic Antioxidants : A study reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound , emphasizing the need for novel SPAs with low toxicity and environmental impact Runzeng Liu & S. Mabury, 2020.

  • Decomposition in Environmental Remediation : Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, suggesting potential environmental remediation applications for similar compounds, was documented L. Hsieh et al., 2011.

  • Biodegradation and Environmental Fate : A review on the microbial degradation of MTBE and tert-butyl alcohol in the subsurface, highlights the significance of understanding the environmental fate and biodegradation pathways of tert-butyl compounds for environmental protection T. Schmidt et al., 2004.

Pharmacological and Biochemical Properties

  • Antioxidant Activity : A comprehensive review on various analytical methods used in determining antioxidant activity, which could be applicable to studying the antioxidant properties of tert-butyl compounds, was conducted I. Munteanu & C. Apetrei, 2021.

  • Applications in Synthesis of N-heterocycles : The utility of chiral sulfinamides, akin to tert-butyl compounds, in the asymmetric synthesis of N-heterocycles, suggesting potential applications in pharmaceutical synthesis, was reviewed R. Philip et al., 2020.

  • Natural Antioxidants in Meat Products : Discussion on the use of natural antioxidants, including tert-butyl compounds, to prevent oxidation in meat products, emphasizing the shift towards natural compounds for food preservation Natalie J. Oswell et al., 2018.

properties

IUPAC Name

tert-butyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPNNJVSGWQNCP-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337912
Record name (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

CAS RN

7750-45-0
Record name (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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